molecular formula C21H21ClN4O3 B5851429 N'-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

N'-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B5851429
M. Wt: 412.9 g/mol
InChI Key: HLRQPANLOKQKKY-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Interaction: The compound could interact with DNA, influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE: is similar to other hydrazide derivatives, such as:

Uniqueness

The uniqueness of N’-{(E)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific structural features, such as the presence of the benzyloxy and methoxy groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

4-chloro-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-14-19(22)20(26(2)25-14)21(27)24-23-12-16-9-10-17(18(11-16)28-3)29-13-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,24,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRQPANLOKQKKY-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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